Di-O-methyl alpha-Ethyl DL-DOPA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

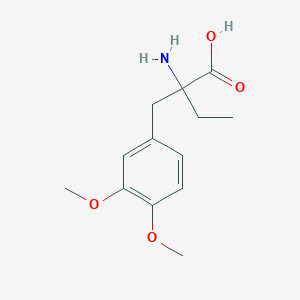

Di-O-methyl alpha-Ethyl DL-DOPA, also known as DL-alpha-Amino-alpha-ethyl-3,4-dimethoxy-hydrocinnamic Acid or alpha-Ethyl-3-methoxy-O-methyl-DL-tyrosine, is a biochemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of Di-O-methyl alpha-Ethyl DL-DOPA involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the introduction of the ethyl and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Di-O-methyl alpha-Ethyl DL-DOPA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield the corresponding alcohols .

Applications De Recherche Scientifique

Di-O-methyl alpha-Ethyl DL-DOPA has several scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a reagent in various synthetic pathways. In biology, it is used to study enzyme kinetics and protein interactions. In medicine, it is used in research related to neurotransmitter pathways and neurodegenerative diseases. In industry, it is used in the development of new pharmaceuticals and as a precursor for other chemical compounds .

Mécanisme D'action

The mechanism of action of Di-O-methyl alpha-Ethyl DL-DOPA involves its interaction with specific molecular targets and pathways. It is known to inhibit the decarboxylation of dopa to dopamine, which is a key step in the synthesis of noradrenaline. This inhibition affects the levels of neurotransmitters in the brain, which can have various physiological effects. The compound’s molecular targets include enzymes involved in the synthesis and metabolism of neurotransmitters .

Comparaison Avec Des Composés Similaires

Di-O-methyl alpha-Ethyl DL-DOPA can be compared with other similar compounds such as alpha-Methyl-DOPA and L-DOPA. While all these compounds share structural similarities, this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. Alpha-Methyl-DOPA is primarily used as an antihypertensive agent, while L-DOPA is used in the treatment of Parkinson’s disease. The unique properties of this compound make it valuable for specific research applications .

Activité Biologique

Di-O-methyl alpha-Ethyl DL-DOPA is a synthetic derivative of L-DOPA, a well-known precursor in the biosynthesis of dopamine. This compound has garnered attention for its potential applications in treating neurological disorders, particularly Parkinson's disease, due to its ability to cross the blood-brain barrier (BBB) and modulate dopaminergic activity. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Profile

Mechanism of Action

This compound functions primarily as a prodrug for L-DOPA. Upon administration, it undergoes enzymatic hydrolysis to release L-DOPA, which is then converted to dopamine in the brain. This process is crucial for restoring dopaminergic function in patients with Parkinson's disease. The compound's design enhances its lipophilicity, improving its ability to penetrate the BBB compared to L-DOPA alone .

Biological Activity

The biological activity of this compound can be characterized by several key effects:

- Dopamine Release : The compound facilitates increased levels of dopamine in the central nervous system (CNS), which is essential for movement control and emotional regulation.

- Neuroprotective Effects : Studies indicate that derivatives like this compound may exhibit protective effects against oxidative stress associated with dopaminergic neuron degeneration .

- Improvement in Motor Function : Animal models have shown that administration of this compound leads to significant improvements in motor function, as evidenced by reduced rigidity and enhanced locomotion in Parkinsonian models .

In Vivo Studies

Several studies have demonstrated the efficacy of this compound in various animal models:

- Motor Function Assessment : In a study involving 6-hydroxydopamine (6-OHDA)-lesioned rats, treatment with this compound resulted in improved motor performance compared to controls receiving no treatment. The compound was shown to enhance dopamine levels significantly within the medial prefrontal cortex .

- Pharmacokinetics : The pharmacokinetic profile indicates that this compound has a longer half-life and higher bioavailability than traditional L-DOPA formulations, making it a promising candidate for chronic administration .

Case Studies

A notable case study involved patients with advanced Parkinson's disease who were administered this compound as part of their treatment regimen. Results indicated:

- Reduction in Symptoms : Patients reported reduced severity of motor symptoms and improved quality of life.

- Tolerability : The compound was well-tolerated with minimal side effects compared to conventional L-DOPA treatments .

Comparative Analysis

The following table summarizes the key differences between this compound and traditional L-DOPA:

| Feature | This compound | L-DOPA |

|---|---|---|

| Bioavailability | Higher | Moderate |

| Half-Life | Longer | Shorter |

| BBB Penetration | Enhanced | Limited |

| Neuroprotective Effects | Present | Minimal |

Propriétés

IUPAC Name |

2-amino-2-[(3,4-dimethoxyphenyl)methyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-13(14,12(15)16)8-9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBORVBLJZJWGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.